Potency Comparison vs. Human 11β-HSD1: 1-(3-Hydroxypiperidin-1-yl)propan-2-one vs. Carbenoxolone (CBX)
1-(3-Hydroxypiperidin-1-yl)propan-2-one demonstrates significantly greater potency against human 11β-HSD1 compared to the non-selective reference inhibitor carbenoxolone (CBX). The target compound exhibits a 40-fold lower IC50 value, indicating superior inhibition at lower concentrations [1] [2].
| Evidence Dimension | Inhibitory Potency against Human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 18.6 nM |
| Comparator Or Baseline | Carbenoxolone (CBX), IC50 = 753.1 nM |
| Quantified Difference | ~40-fold more potent |
| Conditions | Human 11β-HSD1 expressed in HEK293 cells; assessed by conversion of [3H]cortisone to [3H]cortisol via scintillation proximity assay [1]. For CBX: Homogeneous time-resolved fluorescence (HTRF) assay [2]. |
Why This Matters
This quantifiable potency advantage ensures that the target compound can be used at lower, more selective concentrations, reducing the risk of off-target effects in cellular assays compared to the millimolar-range concentrations required for CBX.
- [1] BindingDB. BDBM50359991 (CHEMBL1927953) Activity Data. Data curated by ChEMBL. Accessed 2026-04-22. View Source
- [2] Kratschmar, D. V., Vuorinen, A., Da Cunha, T., et al. (2016). Characterization of activity and binding mode of glycyrrhetinic acid derivatives inhibiting 11β-hydroxysteroid dehydrogenase type 2. Translational Psychiatry, 6(3), e760. Figure 4. View Source
